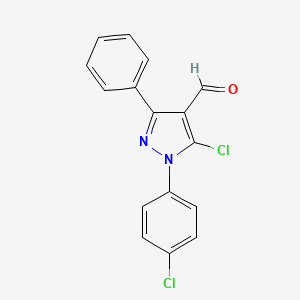![molecular formula C15H19NO3 B7540962 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid, also known as telaprevir, is a synthetic small molecule drug that has been developed as a treatment for hepatitis C virus (HCV) infection. Telaprevir is a protease inhibitor that works by inhibiting the activity of the HCV NS3/4A protease, which is essential for viral replication.
Wirkmechanismus
Telaprevir works by inhibiting the activity of the HCV NS3/4A protease, which is essential for viral replication. The NS3/4A protease cleaves the HCV polyprotein into individual viral proteins, which are then used to assemble new viral particles. By inhibiting the activity of the NS3/4A protease, 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid prevents the formation of new viral particles and reduces the viral load in infected individuals.
Biochemical and Physiological Effects:
Telaprevir has been shown to have a significant impact on the biochemical and physiological parameters of individuals with HCV infection. Treatment with this compound has been shown to reduce the viral load, improve liver function, and reduce the risk of developing liver cirrhosis and hepatocellular carcinoma. However, this compound can also cause side effects such as anemia, rash, and gastrointestinal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Telaprevir has several advantages for use in lab experiments. It is a well-characterized drug that has been extensively studied in clinical trials, and its mechanism of action is well understood. Telaprevir is also readily available and can be easily synthesized in the lab. However, 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid has limitations for use in lab experiments. It is a small molecule drug that may not accurately reflect the complex interactions that occur in vivo. Additionally, this compound has significant side effects that may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid. One area of research is the development of new protease inhibitors that are more effective and have fewer side effects than this compound. Another area of research is the study of this compound in combination with other direct-acting antiviral agents for the treatment of HCV infection. Finally, the study of this compound in animal models of HCV infection may provide valuable insights into the mechanism of action of the drug and its potential use in the treatment of HCV infection.
Synthesemethoden
The synthesis of 1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid involves the reaction of 2-(4-methylphenyl)acetic acid with cyclopentanone to form 2-(4-methylphenyl)-cyclopentanone. This intermediate is then reacted with hydroxylamine to form the corresponding oxime, which is then reduced with sodium borohydride to form the amine. Finally, the amine is reacted with 1-chlorocarbonyl-2-methylpropylamine to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
Telaprevir has been extensively studied in clinical trials as a treatment for HCV infection. It has been shown to be effective in improving sustained virologic response rates when used in combination with peginterferon alfa and ribavirin, which are the standard treatments for HCV infection. Telaprevir has also been studied as a monotherapy and in combination with other direct-acting antiviral agents for the treatment of HCV infection.
Eigenschaften
IUPAC Name |
1-[[2-(4-methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)10-13(17)16-15(14(18)19)8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPQZZFYVTYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)



![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)
![1-[4-[2-(Methylaminomethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7540980.png)